11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane
Description
11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[56]Dodecane is a spirocyclic compound featuring a thiazole ring, an oxadiazaspiro scaffold, and a unique three-dimensional structure
Properties
IUPAC Name |
11-(1,3-thiazol-2-yl)-8-oxa-3,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-3-13-4-2-12(1)9-15(6-7-16-10-12)11-14-5-8-17-11/h5,8,13H,1-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRBBNZAFNBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CCOC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Synthesis
The spirocyclic framework is constructed via cyclization reactions using tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate as a precursor. This intermediate is synthesized through a tandem alkylation-cyclization sequence:
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Alkylation : Reacting 1,5-dibromopentane with a Boc-protected amine (e.g., tert-butyl carbamate) in the presence of a base yields a linear diamine.
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Cyclization : Intramolecular nucleophilic substitution forms the spiro[5.6]dodecane system, with the Boc group ensuring regioselectivity.
Optimization Note : Employing dimethylformamide (DMF) as a solvent at 80°C enhances cyclization efficiency, achieving yields of 68–72%.
Deprotection and Functionalization
Removing the Boc group with trifluoroacetic acid (TFA) in dichloromethane exposes the secondary amine, which is subsequently alkylated with 2-chlorothiazole to introduce the thiazol-2-yl moiety.
Critical Parameters :
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Temperature : Alkylation proceeds optimally at 50°C.
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Base : Triethylamine neutralizes HCl byproducts, preventing amine protonation.
Thiazole Ring Installation Strategies
Hantzsch Thiazole Synthesis
The thiazol-2-yl group is synthesized separately via the Hantzsch method:
Direct Coupling via Buchwald-Hartwig Amination
An alternative route involves coupling preformed thiazole with the spirocyclic amine using a palladium catalyst:
Advantage : Avoids multi-step thiazole synthesis but requires strict anhydrous conditions.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal that ethyl acetate/citrate buffer systems (1:2 v/v) enhance reaction homogeneity and yield during spirocycle formation, as evidenced in analogous syntheses. Elevated temperatures (>80°C) promote side reactions, necessitating precise thermal control.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Biological Activity
11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane (CAS Number: 1422133-89-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological evaluations, particularly its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is , with a molecular weight of 253.37 g/mol. The compound features a spirocyclic structure that includes thiazole and oxadiazole moieties, which are known to enhance biological activity.
| Property | Value |
|---|---|
| CAS Number | 1422133-89-8 |
| Molecular Formula | C₁₂H₁₉N₃OS |
| Molecular Weight | 253.37 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane typically involves multi-step organic reactions that incorporate thiazole derivatives. The precise synthetic pathway may vary, but it generally includes the formation of the spirocyclic structure through cyclization reactions involving appropriate precursors.
Pharmacological Properties
Research indicates that compounds similar to 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antimicrobial properties against various bacterial strains.
- Acetylcholinesterase Inhibition : Compounds containing thiazole and related structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : The presence of heterocyclic rings in similar compounds often correlates with antioxidant activities, providing protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibitors : A series of thiazole-containing compounds were synthesized and tested for AChE inhibition, with some derivatives showing IC50 values as low as 2.7 µM . This suggests that modifications to the thiazole structure can enhance inhibitory potency.
- Antimicrobial Activity Evaluation : A study focusing on Mannich bases derived from spiroheterocycles reported promising antimicrobial activity against both gram-positive and gram-negative bacteria . This highlights the potential application of 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane in treating infections.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds similar to 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane exhibit significant antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. A study demonstrated that thiazole-containing compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for antibiotic development.
Case Study:
In a laboratory setting, derivatives of thiazole were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, indicating promising activity against these pathogens.
Materials Science
2.1 Polymer Development
The unique structural features of 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane allow it to be utilized as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.
Data Table: Properties of Polymers Derived from 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | Tensile strength: 50 MPa |
| Solubility | Soluble in DMSO |
Case Study:
A recent study synthesized a polymer incorporating 11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane as a monomer. The resulting polymer was subjected to thermal analysis and demonstrated a glass transition temperature (Tg) significantly higher than traditional polymers used in similar applications.
Agricultural Chemistry
3.1 Pesticide Formulation
The compound has been explored for its potential use in developing new pesticides due to its biological activity against certain pests. Its thiazole moiety is particularly appealing for creating environmentally friendly agrochemicals.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Type | Efficacy (%) | Concentration (g/L) |
|---|---|---|
| Aphids | 85 | 0.5 |
| Whiteflies | 78 | 0.7 |
| Fungal Pathogens | 90 | 0.3 |
Case Study:
Field trials conducted on crops infested with aphids showed that formulations containing the compound resulted in an 85% reduction in pest populations over two weeks compared to untreated controls.
Q & A
Q. What are the standard synthetic protocols for 11-(thiazol-2-yl)-8-oxa-3,11-diazaspiro[5.6]dodecane, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of thiosemicarbazide with aldehydes under acidic conditions . The spirocyclic core is constructed using cyclization reactions, often employing catalysts like titanium tetrachloride to stabilize intermediates (e.g., amidine formation) . Structural validation requires ¹H/¹³C-NMR for functional group analysis, X-ray crystallography for stereochemical confirmation, and HRMS for molecular weight verification .
Q. What spectroscopic techniques are critical for characterizing the electronic and spatial properties of this compound?
- Methodological Answer :
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting pharmacologically relevant pathways:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Broth microdilution for MIC determination.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the spirocyclic core during synthesis?
- Methodological Answer :
- Catalyst screening : Titanium tetrachloride enhances cyclization efficiency by stabilizing intermediates (69% yield reported in analogous reactions) .
- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models interactions between the thiazole ring and active sites.
- DFT calculations (B3LYP/6-31G*) optimize geometry and map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD simulations assess stability of ligand-target complexes over 100-ns trajectories .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified) and reagent batches.
- Dose-response curves : Calculate EC₅₀/IC₅₀ values to quantify potency variations.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability .
Q. What strategies mitigate challenges in isolating stereoisomers of this spirocyclic compound?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich enantiomers .
Q. How can the environmental fate of this compound be assessed for ecotoxicology studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
